[2-(2-Phenylethyl)cyclopropyl]methanol
CAS No.: 662143-14-8
Cat. No.: VC16811516
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Phenylethyl)cyclopropyl]methanol - 662143-14-8](/images/structure/VC16811516.png)
Specification
CAS No. | 662143-14-8 |
---|---|
Molecular Formula | C12H16O |
Molecular Weight | 176.25 g/mol |
IUPAC Name | [2-(2-phenylethyl)cyclopropyl]methanol |
Standard InChI | InChI=1S/C12H16O/c13-9-12-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Standard InChI Key | NKYZJKZTWSYBTN-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1CO)CCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a cyclopropane ring substituted at the 1-position with a hydroxymethyl group (-CHOH) and at the 2-position with a 2-phenylethyl chain (-CHCHCH). This configuration introduces significant steric strain due to the cyclopropane ring’s 60° bond angles, which influences its reactivity and stability . The phenylethyl group contributes aromaticity and hydrophobic interactions, while the hydroxymethyl group enables participation in hydrogen bonding and oxidation reactions.
Physical Properties
Limited experimental data are available for [2-(2-Phenylethyl)cyclopropyl]methanol, but its structural analogs provide insights:
The absence of empirical data for key properties underscores the need for further experimental characterization.
Synthesis Strategies
Cyclopropanation Approaches
The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition reactions or alkylation of dihaloalkanes. For [2-(2-Phenylethyl)cyclopropyl]methanol, plausible routes include:
Grignard Reagent-Mediated Cyclization
A method analogous to the synthesis of phenylethyl orvinol derivatives involves the reaction of a phenylethyl Grignard reagent with a cyclopropane precursor. For example, 2-phenylethylmagnesium bromide could attack a cyclopropane carbonyl compound, followed by reduction of the resulting ketone to the alcohol .
Ring-Opening of Epoxides
Epoxide intermediates, such as those derived from styrene oxide, may undergo ring-opening with nucleophiles to form cyclopropane structures. Subsequent functionalization could introduce the hydroxymethyl group .
Oxidation/Reduction Pathways
Starting from [2-(2-Phenylethyl)cyclopropyl]carbaldehyde, reduction using sodium borohydride () or lithium aluminum hydride () would yield the target alcohol .
Applications in Organic and Medicinal Chemistry
Building Block in Drug Discovery
The cyclopropane ring’s rigidity and the phenylethyl group’s aromaticity make [2-(2-Phenylethyl)cyclopropyl]methanol a candidate for constructing bioactive molecules. Cyclopropane motifs are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and enhance metabolic stability . For instance:
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Opioid Receptor Agonists: Structural analogs of phenylethyl orvinol, which share the phenylethyl-cyclopropane motif, exhibit high affinity for opioid receptors .
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Antiviral Agents: Cyclopropane-containing compounds like rilpivirine (HIV inhibitor) highlight the therapeutic potential of this scaffold .
Chiral Intermediate in Asymmetric Synthesis
The compound’s stereogenic centers (if present) could serve as chiral templates for synthesizing enantiomerically pure substances. For example, the hydroxymethyl group may undergo kinetic resolution or enzymatic oxidation to produce optically active derivatives .
Structural Analogs and Comparative Analysis
Challenges and Future Directions
Synthetic Optimization
Current methods for synthesizing cyclopropane derivatives often suffer from low yields or complex byproduct profiles. Advances in catalytic asymmetric cyclopropanation (e.g., using transition metal catalysts) could improve efficiency .
Biological Activity Profiling
While no direct studies on [2-(2-Phenylethyl)cyclopropyl]methanol’s bioactivity exist, in silico modeling and high-throughput screening could identify potential targets, such as G protein-coupled receptors or enzymes.
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